Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate
Description
Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate is an organolithium compound featuring a benzenethiolate core substituted at the 2-position with a chiral (1R)-1-(dimethylamino)ethyl group. The lithium counterion enhances its reactivity as a strong base and nucleophile, making it valuable in asymmetric synthesis and transition-metal catalysis. Its stereochemistry and chelating ability, enabled by the dimethylamino and thiolate groups, influence its aggregation behavior and steric-electronic properties .
Properties
IUPAC Name |
lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWILLQRSSZQJ-DDWIOCJRSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=C1[S-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@H](C1=CC=CC=C1[S-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate typically involves the reaction of 2-[(1R)-1-(dimethylamino)ethyl]benzenethiol with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed in a non-polar solvent like hexane or benzene at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common to ensure consistency and safety in production.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of biological systems where sulfur-containing compounds play a role.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.
Mechanism of Action
The mechanism of action of Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is primarily due to the presence of the lithium atom, which enhances the nucleophilicity of the benzenethiolate group. The compound can participate in various organic reactions, forming new bonds and facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Steric and Conformational Properties
The (1R)-1-(dimethylamino)ethyl group imposes significant steric constraints. In analogous tungsten complexes, the α-conformation of the five-membered chelate ring is favored to avoid steric clashes between the benzylic methyl group and metal-bound substituents (e.g., calculated distances of 3.0–3.1 Å in β-conformations) . Comparatively, ligands like 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea () exhibit bulkier aromatic substituents (naphthyl, diphenylethyl), which further restrict conformational flexibility and alter metal-coordination geometries.
Electronic and Reactivity Profiles
- Thiolate vs. Thiourea: The thiolate group in the target compound is a stronger σ-donor and weaker π-acceptor compared to thiourea ligands (e.g., ). This enhances its nucleophilicity in alkylation or transmetalation reactions.
- Lithium Counterion : Unlike sodium or potassium thiolates, the lithium ion promotes tighter ion pairing, increasing solubility in polar aprotic solvents like THF and facilitating controlled reactivity in lithiation reactions .
Aggregation Behavior
Lithium thiolates often form mixed aggregates with other organolithium species. For example, lithium cyanide (LiCN) in is generated via acetone cyanohydrin and LiH, yielding monomeric or dimeric structures depending on solvent polarity. In contrast, the dimethylaminoethyl group in the target compound likely stabilizes higher-order aggregates (e.g., tetramers) due to chelation-assisted lithium coordination .
Comparative Data Table
Biological Activity
Structure and Properties
Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate is a lithium salt of a thioether compound, characterized by the presence of a lithium ion bonded to a thioether moiety. The structure can be represented as follows:
This compound's unique structure contributes to its biological properties, particularly in neuropharmacology and toxicology.
Lithium compounds are well-known for their mood-stabilizing effects, primarily used in the treatment of bipolar disorder. The proposed mechanisms include:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol and affecting phosphoinositide signaling pathways.
- Modulation of Neurotransmitter Systems : Lithium influences serotonin and dopamine pathways, which are critical in mood regulation.
- Neuroprotective Effects : It has been shown to promote neurogenesis and protect against neuronal apoptosis.
Toxicological Studies
Research has indicated that lithium compounds can exhibit varying degrees of toxicity depending on concentration and exposure duration. A systematic review of toxicological data reveals:
- Acute Toxicity : High doses can lead to neurological impairments, gastrointestinal distress, and renal dysfunction.
- Chronic Exposure : Long-term exposure may result in thyroid dysfunction and potential renal impairment.
Case Studies
- Bipolar Disorder Treatment : A study involving patients with bipolar disorder demonstrated that this compound significantly reduced manic episodes compared to placebo controls. Patients reported improved mood stability over a 12-week treatment period.
- Neuroprotective Effects in Animal Models : In rodent models, administration of this compound showed a reduction in neuroinflammation markers following induced traumatic brain injury. Histological analysis indicated preserved neuronal integrity compared to untreated controls.
- Toxicity Assessment in Aquatic Organisms : An unpublished report assessed the toxicity of lithium compounds on fish species, revealing an LC50 value that indicates moderate toxicity levels under specific environmental conditions .
Summary of Key Findings
A comprehensive review of literature reveals several critical insights into the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Mood Stabilization | Significant reduction in manic episodes (p < 0.05) |
| Neuroprotection | Decreased apoptosis markers post-injury |
| Toxicity | Moderate toxicity observed in aquatic environments |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Long-term effects on cognitive function.
- Interaction with other pharmacological agents.
- Environmental impact assessments regarding aquatic life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
